2-hexyl-4aH-quinolin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H19NO |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-hexyl-4aH-quinolin-4-one |
InChI |
InChI=1S/C15H19NO/c1-2-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16-12/h6-7,9-11,13H,2-5,8H2,1H3 |
InChI Key |
HXQSRPRYLDEZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=O)C2C=CC=CC2=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hexyl 4ah Quinolin 4 One and Its Structural Analogues
Classical Condensation and Cyclization Reactions in Quinolin-4-one Synthesis
Traditional methods for constructing the quinolin-4-one ring system have been foundational in heterocyclic chemistry for over a century. These reactions typically involve the condensation of aniline (B41778) derivatives with a suitable three-carbon component, followed by an intramolecular cyclization, often under harsh thermal conditions.
The Gould-Jacobs reaction, first reported in 1939, is a significant thermal cyclization method for creating the quinolin-4-one backbone. mdpi.com The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylidenemalonate. mdpi.comwikipedia.org This initial substitution reaction forms an anilidomethylenemalonic ester intermediate. wikipedia.org
The subsequent and most critical step involves heating this intermediate to high temperatures, often exceeding 250°C, in a high-boiling inert solvent like diphenyl ether or mineral oil, or even without a solvent. mdpi.comwikipedia.org This thermal treatment induces a 6-electron cyclization, which proceeds through a ketene (B1206846) intermediate to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.com This product exists predominantly in its 4-oxo tautomeric form. wikipedia.org The synthesis is typically completed by saponification (hydrolysis) of the ester group to a carboxylic acid, followed by thermal decarboxylation to yield the final quinolin-4-one. mdpi.comwikipedia.org
While effective, the Gould-Jacobs reaction has limitations. The requisite high temperatures can lead to product decomposition and the formation of side products. mdpi.com Furthermore, when using asymmetrically substituted anilines, the cyclization can occur at either ortho position, potentially leading to a mixture of regioisomeric products. mdpi.com
| Reaction Stage | Reactants/Intermediates | Conditions | Product |
| Condensation | Aniline, Diethyl ethoxymethylidenemalonate | Reflux in ethanol | Anilidomethylenemalonate |
| Cyclization | Anilidomethylenemalonate | >250°C (e.g., in Diphenyl ether) | 4-hydroxy-3-ethoxycarbonylquinoline |
| Hydrolysis | 4-hydroxy-3-ethoxycarbonylquinoline | Aqueous NaOH | 4-hydroxyquinoline-3-carboxylic acid |
| Decarboxylation | 4-hydroxyquinoline-3-carboxylic acid | Heat | Quinolin-4-one |
Developed in 1887, the Conrad-Limpach synthesis is a cornerstone method for preparing 4-hydroxyquinolines and remains one of the most frequently used routes for the synthesis of 2-alkyl-4(1H)-quinolones. mdpi.comwikipedia.orgarkat-usa.org The reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org
The process is typically a two-step procedure. synarchive.com First, the aniline and β-ketoester are reacted to form an enamine intermediate, which is the tautomer of the corresponding Schiff base. wikipedia.orgarkat-usa.org In the second, decisive step, this intermediate is heated to very high temperatures, around 250°C, to induce intramolecular cyclization. wikipedia.orgsynarchive.com This ring-closure, followed by the elimination of an alcohol and tautomerization, yields the 4-hydroxyquinoline (B1666331) product, which exists in equilibrium with its 4-quinolone form. mdpi.comwikipedia.org
The use of an inert, high-boiling solvent such as mineral oil or Dowtherm A (a mixture of diphenyl ether and biphenyl) is crucial for achieving high yields, which can reach up to 95%, a significant improvement over early solvent-free attempts that yielded less than 30%. mdpi.comwikipedia.org This method is particularly well-suited for the synthesis of 2-alkyl-4(1H)-quinolones, as demonstrated by the synthesis of 2-heptyl-4(1H)-quinolone (a close analogue of the target compound) from aniline and the appropriate β-keto ester. arkat-usa.orgnih.gov Despite its utility, the reliance on harsh thermal conditions remains a significant drawback. nih.govbeilstein-journals.org
| Reactants | Key Conditions | Product | Reference |
| Aniline, β-ketoester | High temperature (~250°C) in high-boiling solvent (e.g., Dowtherm A) | 4-hydroxyquinoline | wikipedia.orgnih.gov |
| Aniline, Ethyl 3-oxodecanoate | Conrad-Limpach cyclization | 2-heptyl-4(1H)-quinolone | arkat-usa.org |
Several other classical methods contribute to the synthetic toolbox for quinolin-4-ones.
The Biere-Seelen Synthesis: Developed in 1979, this approach begins with a Michael addition of dimethyl acetylenedicarboxylate (B1228247) to methyl anthranilate, forming an enaminoester intermediate. mdpi.comvcu.edu This intermediate undergoes cyclization in the presence of a strong base to form a diester, which can then be selectively hydrolyzed and decarboxylated to yield the quinolin-4-one core. mdpi.com This method is noted for its applicability to a wide range of functionalized anilines under milder conditions than the Conrad-Limpach or Gould-Jacobs reactions. mdpi.com
The Dieckmann Condensation: This is an intramolecular reaction where diesters undergo cyclization in the presence of a base to form cyclic β-ketoesters, which are precursors to the quinolin-4-one system. mdpi.com
The Camps Reaction: First presented in 1899, the Camps reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. mdpi.com The reaction proceeds via an intramolecular aldol-type condensation. mdpi.com Depending on the substrate structure and reaction conditions, this method can yield either quinolin-4-ones or their quinolin-2-one isomers. mdpi.comnih.gov It is a recognized route for producing 2-alkyl-4(1H)-quinolones, though like other classical methods, it can require harsh conditions such as prolonged heating. nih.govbeilstein-journals.org
Modern Catalytic Approaches for Quinolin-4-one Core Formation
To overcome the limitations of classical syntheses, particularly the harsh reaction conditions, modern catalytic methods have been developed. These approaches often offer higher efficiency, milder conditions, and greater functional group tolerance.
Palladium-catalyzed reactions have become particularly prominent in the synthesis of heterocyclic compounds, including quinolin-4-ones.
Palladium-catalyzed carbonylation reactions are a powerful and commonly used method for the synthesis of quinolin-4-ones. mdpi.comresearchgate.net A seminal example is the three-component carbonylative cyclization reaction involving a 2-iodoaniline (B362364), a terminal alkyne, and carbon monoxide (CO). mdpi.commdpi.com The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂. mdpi.com
While effective, the use of high-pressure carbon monoxide gas presents significant safety and handling challenges. mdpi.comnih.gov Recent innovations have focused on developing safer alternatives. One such advancement is the use of a dual-base system (piperazine and triethylamine) to activate iron pentacarbonyl (Fe(CO)₅) as a liquid source of CO. This non-gaseous method facilitates the palladium-catalyzed carbonylative coupling and subsequent intramolecular cyclization under milder conditions. mdpi.comnih.gov This streamlined approach allows for the successful synthesis of numerous distinct 4-quinolones in excellent yields by precisely controlling the tandem kinetics of the carbonylation and cyclization steps. mdpi.com
| Reactants | Catalyst System | CO Source | Key Advantage | Reference |
| 2-Iodoaniline, Terminal Alkyne | PdCl₂(PPh₃)₂ or PdCl₂(dppf)Cl₂ | CO Gas (high pressure) | Foundational method | mdpi.com |
| 2-Iodoaniline, Terminal Alkyne | Palladium catalyst | Fe(CO)₅ (activated by dual-base) | Non-gaseous, safer, mild conditions | mdpi.comnih.gov |
Transition Metal-Catalyzed Processes
Palladium-Catalyzed C-H Activation/Cyclization Cascades
Palladium catalysis has emerged as a powerful tool for the synthesis of quinolin-4-ones, often involving C-H activation and cyclization steps. acs.orgnih.gov These reactions can proceed through different mechanisms, including carbonylative and non-carbonylative pathways.
One notable approach involves the palladium-catalyzed carbonylative Sonogashira coupling followed by cyclization. rsc.org For instance, the reaction of 2-iodoanilines with terminal alkynes in the presence of a palladium catalyst and a carbon monoxide source can yield 2-substituted quinolin-4-ones. rsc.orgmdpi.com Molybdenum hexacarbonyl can serve as a solid and non-gaseous source of carbon monoxide, with microwave heating accelerating the reaction. organic-chemistry.orgqeios.com Alternatively, a one-pot, two-step sequence at room temperature is also feasible. organic-chemistry.org
Palladium-catalyzed dehydrogenative coupling, also known as the Fujiwara-Moritani reaction, provides another route. nih.gov This method involves the direct coupling of an aromatic C-H bond with an olefinic C-H bond, catalyzed by Pd(II) with an external oxidant to regenerate the catalyst. nih.gov Intramolecular C-H alkenylation of N-phenylacrylamides can lead to the formation of 4-substituted quinolines. nih.gov Furthermore, a palladium-catalyzed cascade involving C–H bond activation, C–C bond formation, and cyclization of simple anilines offers a practical route to quinolinone derivatives. acs.org
Recent advancements have also demonstrated the synthesis of quinoline (B57606) derivatives through a palladium-catalyzed isocyanide insertion, undirected C(sp²)–H functionalization, and a [4+1] cyclization cascade. rsc.org Additionally, palladium-catalyzed cascade radical cyclization and C–H amination of 1,7-enynes have been developed for constructing tricyclic quinolin-2(1H)-one scaffolds. rsc.org
Table 1: Overview of Palladium-Catalyzed Reactions for Quinolin-4-one Synthesis
| Reaction Type | Key Reactants | Catalyst/Reagents | Key Features | Citation |
|---|---|---|---|---|
| Carbonylative Sonogashira Coupling/Cyclization | 2-Iodoanilines, Terminal Alkynes | PdCl2(dppf), Mo(CO)6 | Use of solid CO source, microwave or room temperature conditions. | rsc.orgmdpi.comorganic-chemistry.org |
| Dehydrogenative Coupling (Fujiwara-Moritani) | N-Phenylacrylamides | Pd(II), External Oxidant | Direct C-H/C-H coupling. | nih.gov |
| C-H Activation/Cyclization Cascade | Anilines | Pd Catalyst | Practical route from simple starting materials. | acs.org |
| Isocyanide Insertion/C-H Functionalization/[4+1] Cyclization | Aromatic Substrates, Isocyanides | Pd Catalyst | Direct and highly selective C(sp²)–H activation. | rsc.org |
| Cascade Radical Cyclization/C-H Amination | 1,7-Enynes, Hydroxylamines | PdCl2(PPh3)2 | Construction of tricyclic quinolin-2(1H)-one scaffolds. | rsc.org |
Copper-Catalyzed Amidation and Cyclization
Copper-catalyzed reactions represent another significant avenue for quinolin-4-one synthesis. A prominent example is the two-step synthesis involving a copper-catalyzed amidation followed by a base-mediated Camps cyclization. researchgate.netnih.gov This method allows for the preparation of 2-aryl- and 2-vinyl-4-quinolones from o-halophenones and amides. rsc.orgnih.gov The amidation step typically utilizes a CuI catalyst with a diamine ligand. nih.gov
Copper catalysts are also employed in one-pot syntheses. For instance, the reaction of 2-aminobenzoates with β-substituted α,β-unsaturated ketones, catalyzed by CuCl, leads to 3-carbonyl-2-substituted quinolin-4(1H)-ones. rsc.org Another copper-catalyzed one-pot method involves the reaction of anilines with alkynes to produce 1,2-disubstituted 4-quinolones. rsc.orgorganic-chemistry.org Additionally, a copper(II)-catalyzed one-pot synthesis of 2,4-disubstituted quinolines from substituted anilines and dimethyl acetylenedicarboxylate has been reported. nih.gov
Table 2: Copper-Catalyzed Methodologies for Quinolin-4-one Synthesis
| Reaction Type | Key Reactants | Catalyst/Reagents | Key Products | Citation |
|---|---|---|---|---|
| Amidation-Camps Cyclization | o-Halophenones, Amides | CuI, Diamine Ligand, Base | 2-Aryl- and 2-Vinyl-4-quinolones | rsc.orgresearchgate.netnih.gov |
| Aza-Michael Addition/Cyclization | 2-Aminobenzoates, α,β-Unsaturated Ketones | CuCl, Phosphine Ligand | 3-Carbonyl-2-substituted Quinolin-4(1H)-ones | rsc.org |
| One-Pot Annulation | Anilines, Alkynes | CuI | 1,2-Disubstituted 4-quinolones | rsc.orgorganic-chemistry.org |
| One-Pot Cascade Annulation | Substituted Anilines, Dimethyl Acetylenedicarboxylate | Cu(OTf)2 | 2,4-Disubstituted Quinolines | nih.gov |
N-Heterocyclic Carbene-Catalyzed Transformations
N-Heterocyclic carbenes (NHCs) have gained prominence as organocatalysts in modern organic synthesis. mdpi.com They can catalyze the formation of quinolin-4-ones under mild conditions. mdpi.com One such method involves the NHC-catalyzed reaction of 2-bromoenals with heterocyclic C-H acids, proceeding through an α,β-unsaturated acyl azolium intermediate to form quinolinone-fused lactams. acs.org Another NHC-catalyzed approach facilitates an indirect Friedländer quinoline synthesis from 2-aminobenzyl alcohol derivatives and ketones. rsc.org
Metal-Free and Green Chemistry Syntheses
In line with the principles of green chemistry, several metal-free synthetic routes to quinolin-4-ones have been developed. qeios.com These methods often utilize readily available reagents and environmentally benign conditions. qeios.comresearchgate.net
One approach is the oxidative intramolecular Mannich reaction of N-arylmethyl-2-aminophenylketones, using TEMPO as the oxidant and KOtBu as the base, to afford 2-arylquinolin-4(1H)-ones. researchgate.net Another metal-free method involves the oxidative cyclization of alkynes with isatins. organic-chemistry.orgqeios.com Additionally, a decarboxylating cyclization of isatoic anhydrides with 1,3-dicarbonyl compounds in water offers an environmentally friendly synthesis of quinolin-4-ones. mdpi.com
Furthermore, the domino ring-opening and cyclization of 3-hydroxyoxindoles mediated by aqueous ammonia (B1221849) provides a straightforward and efficient protocol for the synthesis of 2-styrylquinoline-4-carboxamides. tandfonline.com
Strategies for Introducing and Modifying the 2-Hexyl Side Chain
The functionalization of the quinolin-4-one core, particularly at the 2-position, is crucial for tuning its biological and physical properties.
Incorporation of Alkyl Moieties in Quinolin-4-one Synthesis
The introduction of an alkyl side chain, such as a hexyl group, at the 2-position can be achieved during the primary synthesis of the quinolin-4-one ring. For example, the Conrad-Limpach and Gould-Jacobs reactions, classic methods for quinolone synthesis, can utilize starting materials that already contain the desired alkyl group. mdpi.com While not explicitly detailed for a hexyl group in the provided context, the general principles of these reactions allow for the use of appropriately substituted anilines and β-ketoesters or their equivalents.
More contemporary methods also allow for the incorporation of alkyl chains. For instance, the palladium-catalyzed carbonylation reaction of 2-iodoaniline with a terminal alkyne, such as 1-octyne, would be a plausible route to synthesize 2-hexyl-4aH-quinolin-4-one. mdpi.com Similarly, copper-catalyzed reactions of anilines with suitable alkynes can also introduce alkyl substituents at the 2-position. rsc.orgorganic-chemistry.org
A study on the synthesis of aurachin D analogs demonstrated the preparation of 6-hexyl-2-methyl-1H-quinolin-4-one, showcasing the feasibility of incorporating a hexyl group onto the quinolinone scaffold, albeit at the 6-position in this specific example. mdpi.com
Post-Cyclization Functionalization at the 2-Position
While direct synthesis is often preferred, post-cyclization modification of the quinolin-4-one ring is a valuable alternative, although less commonly described for the introduction of simple alkyl groups at the 2-position. The existing literature primarily focuses on the introduction of aryl or other functional groups. However, the principles of cross-coupling reactions could potentially be adapted. If a 2-halo-quinolin-4-one derivative were available, a Negishi or Suzuki coupling with an appropriate organozinc or organoboron reagent, respectively, could introduce a hexyl group.
It is important to note that the reactivity of the different positions on the quinolin-4-one ring varies, and selective functionalization can be challenging. Chemical modifications are often targeted at positions N-1 and C-5 through C-8. qeios.com
Targeted Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies
The synthesis of derivatives and structural analogues of this compound is a key strategy in medicinal chemistry to explore and define structure-activity relationships (SAR). By systematically altering the molecular structure, researchers can identify the specific chemical features responsible for a compound's biological activity. These modifications can influence factors such as receptor binding affinity, metabolic stability, and pharmacokinetic properties. mdpi.comorientjchem.org The quinoline scaffold, a fused benzene (B151609) and pyridine (B92270) ring system, offers numerous positions for chemical substitution, making it a versatile backbone for drug design. mdpi.comorientjchem.org SAR studies on quinoline-based compounds have demonstrated that even minor structural changes, such as the addition or repositioning of a functional group, can significantly impact their biological profile. mdpi.com
Functional Group Modifications on the Quinoline Ring System
Modifications are frequently targeted at the C-5, C-6, C-7, and C-8 positions of the carbocyclic ring of the quinolinone core. mdpi.com The substituent at the C-7 position is often crucial for direct interaction with target enzymes, while groups at the C-8 position, such as a methoxy (B1213986) group, can also enhance biological properties. mdpi.com The introduction of various carboxylic acid derivatives, including esters, amides, and ureas, adjacent to the ring nitrogen is another strategy employed to create diverse analogues for biochemical testing. scispace.com These targeted modifications allow for a systematic exploration of the chemical space around the quinolinone scaffold to develop compounds with improved efficacy and selectivity. rsc.org
Halogenation and Other Electrophilic Aromatic Substitution Reactions
Halogenation is a common and impactful modification in the synthesis of quinoline derivatives, as the inclusion of a halogen atom can significantly enhance biological activity. orientjchem.orgacs.org The site-selective introduction of halogens onto the quinoline ring, however, can be a synthetic challenge. acs.orgnih.gov
A practical method for the direct C3–H regioselective halogenation of 4-quinolones has been developed using a potassium halide salt in combination with a hypervalent iodine reagent such as Phenyliodine(III) diacetate (PIDA) or Phenyliodine(III) bis(trifluoroacetate) (PIFA). acs.org This approach allows for the efficient synthesis of C3-halogenated 4-quinolones at room temperature with high regioselectivity and good tolerance for various functional groups. acs.org This method is effective for a range of 2-substituted-4-quinolones, including those with alkyl groups like methyl and heptyl, which are close structural analogues of the hexyl group in this compound. acs.org The reactions proceed smoothly without the need for pre-protection of the nitrogen atom in the quinolone ring. acs.org
The table below summarizes the results of C-3 halogenation on various 2-alkyl-4-quinolone substrates. acs.org
| Substrate (R group) | Halogenating Agent | Product | Yield (%) | Reference |
| H | KI / PIDA | 3-Iodo-4-quinolone | 77 | acs.org |
| CH₃ | KI / PIDA | 3-Iodo-2-methyl-4-quinolone | 87 | acs.org |
| Heptyl | KI / PIDA | 2-Heptyl-3-iodo-4-quinolone | 83 | acs.org |
| H | KBr / PIFA | 3-Bromo-4-quinolone | 84 | acs.org |
| CH₃ | KBr / PIFA | 3-Bromo-2-methyl-4-quinolone | 92 | acs.org |
| Heptyl | KBr / PIFA | 3-Bromo-2-heptyl-4-quinolone | 85 | acs.org |
| H | KCl / PIFA | 3-Chloro-4-quinolone | 81 | acs.org |
| CH₃ | KCl / PIFA | 3-Chloro-2-methyl-4-quinolone | 89 | acs.org |
| Heptyl | KCl / PIFA | 3-Chloro-2-heptyl-4-quinolone | 82 | acs.org |
Electrophilic cyclization of N-(2-alkynyl)anilines is another route to synthesize 3-halogenated quinolines. nih.gov This method utilizes electrophiles like iodine monochloride (ICl) or bromine (Br₂) to initiate a 6-endo-dig cyclization, affording 3-haloquinolines in moderate to good yields under mild conditions. nih.gov
Natural Occurrence and Biosynthetic Pathways of 2 Alkyl 4 1h Quinolin 4 Ones
Isolation and Characterization from Diverse Biological Sources
2-Alkyl-4(1H)-quinolin-4-ones have been successfully isolated and characterized from a wide array of natural sources, including both plants and microorganisms.
The Rutaceae family is a well-known source of quinoline (B57606) and quinolone alkaloids. researchgate.netresearchgate.net Specifically, Ruta angustifolia Pers. (narrow-leaved fringed rue) has been identified as a source of 2-n-alkyl-quinolin-4-ones, which are also known as pseudanes. nih.govencyclopedia.pub Research on this plant has led to the isolation of specific AQs, such as pseudane IX, which features a C9 alkyl side chain, and other related alkaloids like graveoline. nih.gov Graveoline is a notable phytotoxin found in several Ruta species. nih.govencyclopedia.pub The investigation of various species within the Rutaceae family, such as Ruta chalepensis and Esenbeckia leiocarpa, has also yielded a diverse range of quinolinone alkaloids. nih.govnih.gov
Table 1: Examples of 2-Alkyl-4(1H)-quinolin-4-ones and Related Alkaloids from the Rutaceae Family
| Compound Name | Plant Source(s) | Reference(s) |
|---|---|---|
| Pseudane IX (2-nonyl-4-quinolone) | Ruta angustifolia | nih.gov |
| Graveoline | Ruta angustifolia, Ruta graveolens | nih.govencyclopedia.pub |
| 2-(1'-ethylpropyl)-1-methyl-4-quinolone | Esenbeckia leiocarpa | nih.gov |
| 2-[6'-(2H-benzo[d]1'',3''-dioxolen-5''-yl)hexyl]-hydroquinolin-4-one | Ruta chalepensis | nih.gov |
Microorganisms are a prolific source of 2-alkyl-4(1H)-quinolin-4-ones. The Gram-negative bacterium Pseudomonas aeruginosa is particularly renowned for producing a remarkable diversity of these compounds, with over 50 different derivatives identified. uni-konstanz.deacs.org These AQs vary in the length and saturation of the alkyl chain, which typically ranges from five to thirteen carbons. researchgate.net Notable examples from P. aeruginosa include 2-heptyl-4-quinolone (HHQ) and 2-nonyl-4-quinolone (NHQ). mdpi.comnih.gov Chemical investigations of different P. aeruginosa strains have revealed novel AQs with unusual side chains, including those with hydroxyl, S-methyl, or phenyl groups, expanding the known structural variety of this class of compounds. acs.orgnih.govacs.org
The genus Streptomyces, a well-known producer of secondary metabolites, also yields 2-alkyl-4-hydroxyquinoline derivatives. nih.govnih.govhh-publisher.com For instance, a marine-derived Streptomyces sp. (MBTG13) was found to produce several of these compounds. nih.gov
The plant Haplophyllum griffithianum, which belongs to the Rutaceae family, is another source of quinoline and furanoquinoline alkaloids. researchgate.netresearchgate.netnih.govsemanticscholar.orgwikipedia.org
Table 2: Selected 2-Alkyl-4(1H)-quinolin-4-ones from Microbial Sources
| Compound Name | Microbial Source | Key Characteristics | Reference(s) |
|---|---|---|---|
| 2-heptyl-4-quinolone (HHQ) | Pseudomonas aeruginosa | C7 alkyl chain; quorum sensing molecule | mdpi.comnih.gov |
| 2-nonyl-4-quinolone (NHQ) | Pseudomonas aeruginosa | C9 alkyl chain | mdpi.com |
| 2-(2'-hydroxyl)nonyl-4-quinolone | Pseudomonas aeruginosa BD06-03 | Hydroxylated C9 alkyl chain | acs.org |
| 2-Alkyl-4-hydroxyquinolines | Streptomyces sp. MBTG13 | Isolated from marine actinomycete | nih.gov |
Elucidation of Biosynthetic Pathways
The biosynthesis of 2-alkyl-4(1H)-quinolin-4-ones in bacteria, particularly in Pseudomonas aeruginosa, has been extensively studied, revealing a pathway that utilizes common metabolic precursors and a dedicated set of enzymes.
The foundational building block for the quinolinone scaffold is anthranilic acid (2-aminobenzoic acid). researchgate.netwikipedia.orgresearchgate.netijpsjournal.com This aromatic amino acid is derived from the shikimate pathway via chorismic acid. asm.org The biosynthetic pathway begins with the activation of anthranilic acid to a more reactive thioester form, anthraniloyl-CoA . researchgate.netresearchgate.net This activated precursor then undergoes condensation with a malonyl-CoA molecule, leading to the formation of the key intermediate 2-aminobenzoylacetyl-CoA (2-ABA-CoA). researchgate.netresearchgate.net Subsequent hydrolysis of this thioester yields 2-aminobenzoylacetate (2-ABA), which serves as the immediate precursor for the cyclization reaction that forms the quinolinone ring. researchgate.netfrontiersin.org
In P. aeruginosa, the biosynthesis of AQs is orchestrated by enzymes encoded within the pqs gene cluster (pqsA-E). asm.org
PqsA : This enzyme is an anthranilate-CoA ligase. It catalyzes the initial activation step, converting anthranilic acid to anthraniloyl-CoA. researchgate.netasm.orgnih.gov The function of PqsA is essential for the production of all quinolone signals. nih.gov
PqsD : PqsD is a condensing enzyme belonging to the FabH family of β-ketoacyl-ACP synthases. frontiersin.orgnih.gov It mediates the crucial decarboxylative Claisen condensation reaction between anthraniloyl-CoA and malonyl-CoA to produce 2-aminobenzoylacetyl-CoA. researchgate.netresearchgate.net Both PqsA and PqsD are necessary and sufficient for the biosynthesis of the related compound 2,4-dihydroxyquinoline (DHQ). nih.gov
PqsB and PqsC : These proteins form a heterodimer and are also involved in the condensation reaction that incorporates the alkyl side chain. asm.orgfrontiersin.org
PqsE : This enzyme functions as a thioesterase, hydrolyzing the 2-ABA-CoA intermediate to release 2-aminobenzoylacetate (2-ABA), which is the direct precursor for HHQ synthesis. researchgate.netfrontiersin.org
Table 3: Key Enzymes in the 2-Alkyl-4(1H)-quinolin-4-one Biosynthetic Pathway
| Gene | Enzyme | Function | Reference(s) |
|---|---|---|---|
| pqsA | Anthranilate-CoA ligase | Activates anthranilic acid to anthraniloyl-CoA | researchgate.netasm.orgnih.gov |
| pqsD | Condensing enzyme | Condenses anthraniloyl-CoA with malonyl-CoA | researchgate.netresearchgate.netfrontiersin.org |
| pqsB/C | Condensing enzymes | Form a heterodimer involved in alkyl chain condensation | asm.orgfrontiersin.org |
| pqsE | Thioesterase | Hydrolyzes 2-aminobenzoylacetyl-CoA to 2-aminobenzoylacetate | researchgate.netfrontiersin.org |
The vast structural diversity of AQs arises from several biochemical mechanisms. mdpi.comnih.gov A primary driver is the substrate promiscuity of the biosynthetic enzymes, which can accept various fatty acid-CoA starters to generate a range of alkyl chain lengths (e.g., C5, C7, C9, C11) and degrees of saturation. uni-konstanz.deresearchgate.net
Further modifications to the basic AQ structure contribute to this diversity. nih.gov For example, monooxygenases such as PqsH can hydroxylate the C3 position of the quinolinone ring, converting HHQ into the Pseudomonas quinolone signal (PQS). frontiersin.org Other modifications include the formation of N-oxides, methylation of the quinolone core, and the introduction of unsaturation or unique functional groups like phenyl or S-methyl moieties into the alkyl side chain. acs.orgnih.gov These modifications highlight the metabolic plasticity that allows organisms like P. aeruginosa to generate a large family of structurally related but functionally distinct molecules. nih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 2 Hexyl 4ah Quinolin 4 One Analogues
Methodological Frameworks for SAR and QSAR Studies
The foundation of any successful SAR or QSAR analysis lies in a robust methodological framework, encompassing both the rational design and synthesis of compound libraries and the application of sophisticated computational models to predict biological activity.
The systematic synthesis of a diverse library of analogues is the first step in exploring the SAR of 2-hexyl-4aH-quinolin-4-one. The design of such a library typically involves the strategic modification of different parts of the quinolone scaffold. A common synthetic strategy employs versatile precursors, such as β-keto amides, which allow for the straightforward introduction of various substituents. nih.govbeilstein-journals.orgbeilstein-journals.org This approach facilitates the creation of a series of compounds where specific structural elements—like the 2-alkyl chain, substituents on the aromatic ring, or groups at the N1-position—are systematically varied. beilstein-journals.org For instance, one synthetic route involves the acylation of β-keto amides with o-nitrobenzoyl chloride, followed by reductive cyclization to form the 4-quinolone core. nih.govbeilstein-journals.org
Once synthesized, the compound library is subjected to biological evaluation to determine its activity. nih.gov This involves a battery of in vitro assays to measure relevant biological endpoints. For antimicrobial quinolones, this would include determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. nih.govbeilstein-journals.org The data generated from these evaluations form the empirical basis for both qualitative SAR analysis and the development of quantitative QSAR models.
QSAR modeling establishes a mathematical correlation between the chemical structure of compounds and their biological activities. mdpi.commdpi.com This computational approach is used to predict the activity of novel molecules, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery. nanobioletters.com Traditional QSAR studies often use linear regression methods to correlate physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric factors) with biological endpoints. nih.govnih.gov
Elucidation of Key Structural Determinants for Biological Activity
The alkyl substituent at the C2 position of the quinolone ring plays a significant role in modulating biological activity. The length and nature of this chain can influence the compound's interaction with its biological target and affect its physical properties, such as lipophilicity.
Research has shown that the length of the 2-alkyl chain is a critical factor for potency. For example, in a series of 2-alkoxycarbonyl-4-quinolinones evaluated for antimycobacterial activity, the most potent compounds possessed an alkyl chain length of 11-13 carbons. researchgate.net Similarly, for certain 2-alkyl-4-quinolones, an increase in the alkyl chain length was found to enhance activity against specific bacteria like A. pleuropneumoniae, B. subtilis, and S. aureus. nih.gov Molecular dynamics simulations have also suggested that the stability of ligand-protein complexes can be affected by the alkyl chain length. mdpi.com
| Compound Type | Alkyl Chain Length | Observed Effect | Reference |
|---|---|---|---|
| 2-Alkoxycarbonyl-4-quinolinones | 11-13 carbons | Potent antimycobacterial effects (MIC = 1.0 mg/L) | researchgate.net |
| 2-Alkyl-4-quinolones (HMAQs) | Increasing length | Increased activity against A. pleuropneumoniae, B. subtilis, and S. aureus | nih.gov |
| 2-Undecyl-4-quinolone | 11 carbons | Antiviral activity against HIV | nih.gov |
| 2-Nonyl-4-quinolone | 9 carbons | Moderate antitrypanosomal activity | nih.gov |
Modifications to the carbocyclic (aromatic) ring of the quinolone core are pivotal for tuning the activity spectrum and potency. The C7 position, in particular, has been identified as a key site for substitution.
The development of modern fluoroquinolones highlights the importance of this region. The introduction of a piperazinyl substituent at position C7, combined with a fluorine atom at C6, led to norfloxacin (B1679917), a compound with significantly increased activity against both Gram-negative and Gram-positive bacteria compared to its predecessors. nih.gov Further studies have shown that substituents at the C7 position can form hydrophobic interactions in the minor groove of DNA and hydrogen bonds with DNA gyrase, a key target of quinolone antibiotics. nih.gov While C7 substitution is often beneficial, certain modifications at the C5 position have been linked to cardiotoxicity, leading to the withdrawal of some drugs from the market. nih.gov However, other studies have found that analogues substituted at C5 and C7 can exhibit potent activity against specific pathogens like S. aureus. nih.govbeilstein-journals.org
| Position | Substituent | Effect | Example Compound | Reference |
|---|---|---|---|---|
| C6 | Fluorine | Increased activity against Gram-negative and Gram-positive bacteria | Norfloxacin | nih.gov |
| C7 | Piperazinyl group | Improved antimicrobial activity and pharmacokinetic properties | Norfloxacin | nih.gov |
| C7 | General Substituents | Predicted to make hydrophobic interactions in the minor groove of DNA | General Quinolones | nih.gov |
| C5 and C7 | Not specified | Inhibited S. aureus growth | Synthetic Analogues | nih.govbeilstein-journals.org |
| C5 | Various | Associated with cardiotoxicity in some cases | Sparfloxacin, Grepafloxacin | nih.gov |
The substituent at the N1 position of the 4-quinolone ring is another critical determinant of biological activity, significantly influencing both potency and safety. Early SAR studies demonstrated that small alkyl or cycloalkyl groups at this position are highly favorable for antibacterial activity.
A landmark example is the modification of norfloxacin to create ciprofloxacin (B1669076). Replacing the N1-ethyl group of norfloxacin with a cyclopropyl (B3062369) group resulted in a 4- to 32-fold improvement in antimicrobial activity against various microorganisms. nih.gov This substitution enhances antipseudomonal activity and broadens the spectrum against Gram-positive bacteria and anaerobes. nih.gov The N1 substituent is predicted to engage in hydrophobic interactions within the major groove of the DNA-gyrase complex. nih.gov However, not all N1-substitutions are beneficial. For instance, the presence of an N1-difluorobenzene group in compounds like temafloxacin (B1682013) and trovafloxacin (B114552) was associated with severe hemolysis and hepatotoxicity, respectively, leading to their withdrawal from the market. nih.gov
| Parent Compound | N1-Substituent | Modified Compound | Observed Effect | Reference |
|---|---|---|---|---|
| Norfloxacin analogue | Ethyl | Norfloxacin | Baseline activity | nih.gov |
| Norfloxacin | Cyclopropyl | Ciprofloxacin | 4 to 32-fold improvement in antimicrobial activity; greater antipseudomonal activity | nih.gov |
| Quinolone core | General Substituents | General Quinolones | Predicted to make hydrophobic interactions in the major groove of DNA | nih.gov |
| Quinolone core | Difluorobenzene | Temafloxacin / Trovafloxacin | Associated with severe hemolysis and hepatotoxicity | nih.gov |
Molecular Interactions and Binding Site Analysis of this compound Analogues
The biological activity of this compound and its analogues is intrinsically linked to their ability to interact with specific biological targets. Understanding these molecular interactions is paramount for elucidating their mechanism of action and for the rational design of more potent and selective derivatives. This section delves into the computational modeling of these interactions and the critical role of stereochemistry and tautomerism in the binding process.
In Silico Modeling of Ligand-Target Docking
In silico molecular docking has emerged as a powerful tool to predict the binding modes and affinities of small molecules like this compound analogues within the active sites of biological macromolecules. unipi.it This computational technique simulates the interaction between a ligand and a target protein, providing insights into the plausible binding conformations and the key intermolecular interactions that stabilize the complex.
Docking studies on various quinoline (B57606) and quinolinone derivatives have revealed common interaction patterns that are likely relevant to this compound. These interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, studies on 2-phenylamino-4-phenoxy-quinolines as HIV-1 reverse transcriptase inhibitors have shown that the quinoline core can form crucial hydrogen bonds with amino acid residues such as Lys101, while aromatic side chains engage in π-π stacking with residues like Tyr318. mdpi.com Similarly, molecular docking of 2-(furan-2-yl)quinazolin-4-one derivatives into the ATP binding site of the EGFR tyrosine kinase highlighted key hydrogen bonding and hydrophobic interactions. nih.gov
The general process of in silico ligand-target docking for a this compound analogue would typically involve the following steps:
Target Identification and Preparation: A putative biological target is identified. The three-dimensional structure of this target, often obtained from protein data banks or through homology modeling, is prepared by adding hydrogen atoms and assigning appropriate charges.
Ligand Preparation: The 3D structure of the this compound analogue is generated and optimized to its lowest energy conformation.
Docking Simulation: Using specialized software, the ligand is placed into the defined binding site of the target protein. The program then explores various possible conformations and orientations of the ligand, scoring them based on a defined scoring function that estimates the binding affinity.
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This involves examining the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, between the ligand and the protein residues.
The insights gained from these in silico models are invaluable for structure-activity relationship (SAR) studies, guiding the synthesis of new analogues with improved biological activity.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in Target Protein |
| Hydrogen Bonding | Carbonyl oxygen (C4), Ring Nitrogen (N1) | Polar amino acids (e.g., Ser, Thr, Asn, Gln, Lys, His) |
| Hydrophobic Interactions | Hexyl chain (C2), Benzene (B151609) ring of quinoline | Nonpolar amino acids (e.g., Val, Leu, Ile, Phe, Trp) |
| π-π Stacking | Benzene ring of quinoline | Aromatic amino acids (e.g., Phe, Tyr, Trp, His) |
Stereochemical Considerations and Tautomeric Forms in Biological Binding
The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional arrangement (stereochemistry) and the potential for existing in different isomeric forms (tautomerism).
Stereochemical Considerations: Chirality plays a pivotal role in the interaction of small molecules with biological targets, which are themselves chiral. nih.gov Although the parent this compound structure does not possess a chiral center, modifications to the hexyl chain or the quinolinone core could introduce stereocenters. In such cases, the different enantiomers or diastereomers would likely exhibit different biological activities. This is because the precise spatial arrangement of functional groups is critical for optimal interaction with the often highly specific binding sites of proteins. One enantiomer may fit perfectly into a binding pocket, while the other may not be able to establish the same key interactions, leading to a significant difference in potency. nih.gov Molecular modeling can be instrumental in predicting and explaining these stereochemical requirements for efficient binding. nih.gov
Tautomeric Forms: Quinolin-4-one systems, including this compound, can exist in different tautomeric forms, primarily the keto (4(1H)-quinolone) and enol (4-quinolinol) forms. researchgate.net Tautomers are structural isomers that can readily interconvert, and the position of this equilibrium can be influenced by the solvent and the microenvironment of a protein's active site. frontiersin.orgnih.gov
The predominant tautomer under physiological conditions is generally the 4(1H)-quinolone (keto) form. researchgate.net However, the enol tautomer, though less stable in isolation, may be preferentially bound and stabilized by a particular protein target. The two tautomers present different hydrogen bonding patterns. The keto form has a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), whereas the enol form possesses a hydroxyl group (-OH) that can act as both a hydrogen bond donor and acceptor.
The ability of this compound to exist in these different tautomeric forms can have profound implications for its biological activity. The specific tautomer that binds to a target will dictate the nature of the hydrogen bonding interactions within the active site. For example, the purine (B94841) riboswitch is proposed to bind to the minor tautomeric form of its non-native ligand, xanthine. nih.gov This highlights that even minor tautomers can be biologically relevant. Therefore, a comprehensive understanding of the SAR of this compound analogues must consider the potential role of tautomerism in receptor binding.
| Tautomeric Form | Key Functional Groups | Hydrogen Bonding Potential |
| 4(1H)-quinolone (Keto) | N-H, C=O | Donor (N-H), Acceptor (C=O) |
| 4-quinolinol (Enol) | -OH, N | Donor (-OH), Acceptor (-OH, N) |
Emerging Research Directions and Future Prospects for 2 Hexyl 4ah Quinolin 4 One Research
Development of Novel Synthetic Strategies for Enhanced Efficiency and Structural Diversity
Recent advancements have introduced a variety of innovative strategies that offer significant improvements. One promising approach utilizes β-keto amides as convenient precursors for both 2-alkyl-4-quinolones and novel 2-alkyl-4-quinolone-3-carboxamides. nih.govbeilstein-journals.org This method is advantageous as it proceeds in a limited number of steps under mild conditions, facilitating the straightforward installation of long-chain alkyl substituents at the C-2 position. beilstein-journals.orgbeilstein-journals.org Furthermore, modern catalytic systems have been employed to streamline the synthesis. Techniques such as palladium-catalyzed carbonylative cyclization, gold(III)-catalyzed azide-yne cyclization, and copper-mediated cyclizations have emerged as powerful tools. beilstein-journals.orgrsc.org Other notable methods include microwave-assisted synthesis, which can significantly reduce reaction times, and metal-free oxidative intramolecular coupling reactions, which offer a more environmentally benign pathway to these compounds. rsc.orguni-konstanz.de
These novel strategies not only enhance the efficiency of synthesizing the basic 2-alkyl-4-quinolone structure but also provide the critical tools needed to generate extensive libraries of structurally diverse analogues. This diversity is paramount for exploring structure-activity relationships and identifying derivatives with optimized biological activities. nih.gov
Table 1: Comparison of Synthetic Strategies for 2-Alkyl-4-Quinolones
| Method | Key Features | Advantages | Reference(s) |
|---|---|---|---|
| Conrad-Limpach & Camps | Traditional thermal cyclization | Well-established | nih.govbeilstein-journals.org |
| β-Keto Amide Precursors | Cyclization of β-keto amides and 2-nitrobenzoyl chloride | Mild conditions, few steps, good for C-2 substitution | nih.govbeilstein-journals.orgbeilstein-journals.org |
| Palladium-Catalyzed Cyclization | Carbonylative cyclization of 2-bromonitrobenzenes and alkynes | Catalytic efficiency, potential for diverse substrates | beilstein-journals.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction | Rapid synthesis, often improved yields | rsc.orguni-konstanz.de |
| Metal-Free Oxidative Coupling | Intramolecular C(sp3)–H/C(sp3)–H coupling | Avoids transition metals, environmentally friendlier | rsc.org |
| Gold/Copper Catalysis | Metal-catalyzed cyclization reactions | High efficiency, specific bond formations | beilstein-journals.orgrsc.org |
Discovery of New Biological Targets and Therapeutic Applications (excluding clinical human trials)
While the role of 2-alkyl-4-quinolones in bacterial quorum sensing is well-documented, current research has unveiled a much broader spectrum of biological activities, suggesting their potential in a variety of therapeutic areas. nih.govnih.gov These compounds and their derivatives have demonstrated significant antimicrobial, anti-inflammatory, antimalarial, and cytotoxic properties, extending their relevance far beyond bacterial communication. uni-konstanz.demdpi.com
In the realm of antimicrobial activity, AQs have shown efficacy against a range of pathogens. Studies have reported activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as against Bacillus cereus, a known cause of foodborne illness. nih.govbeilstein-journals.org Certain N-oxide derivatives have also displayed weak activity against Mycobacterium tuberculosis. nih.gov Beyond bacteria, antifungal properties have also been noted. nih.gov This broad antimicrobial profile suggests that the quinolone scaffold could be a template for developing new classes of antibiotics.
Furthermore, AQs have been identified as promising candidates for treating parasitic diseases. Several studies have highlighted their antimalarial activity, indicating their potential as lead compounds in the fight against malaria. nih.govmdpi.com Antitrypanosomal activity has also been reported, further broadening their anti-parasitic scope. mdpi.com The discovery of antiviral activity, particularly against HIV, opens yet another avenue for therapeutic development. mdpi.com In the context of non-infectious diseases, select AQs have demonstrated anti-inflammatory effects and have shown cytotoxicity in various cancer cell lines, including HeLa and A549 cells, suggesting a potential role in oncology research. uni-konstanz.deproquest.com
Table 2: Investigated Biological Activities of 2-Alkyl-4-Quinolone Derivatives
| Biological Activity | Target/Organism Examples | Significance | Reference(s) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus, Bacillus cereus, M. tuberculosis | Potential for new antibiotics against resistant bacteria | nih.govbeilstein-journals.org |
| Antifungal | Various fungal species | Addresses need for new antifungal agents | nih.gov |
| Antimalarial | Plasmodium falciparum | New chemical scaffolds for anti-parasitic drugs | nih.govmdpi.com |
| Antitrypanosomal | Trypanosoma cruzi | Potential treatment for Chagas disease | mdpi.com |
| Antiviral | Human Immunodeficiency Virus (HIV) | Novel structures for antiviral drug discovery | mdpi.com |
| Anti-inflammatory | Inhibition of inflammatory mediators | Potential for treating inflammatory disorders | uni-konstanz.de |
| Cytotoxic | HeLa, A549 human cancer cell lines | Potential lead compounds for anticancer drug development | proquest.com |
Advanced Computational Chemistry Approaches in Quinolin-4-one Design
The design and optimization of bioactive molecules based on the quinolin-4-one scaffold are increasingly being accelerated by advanced computational chemistry techniques. These in silico methods provide profound insights into the molecular interactions that govern biological activity, enabling a more rational and targeted approach to drug discovery. rsc.orgglobalresearchonline.net
Molecular docking is a widely used technique to predict the binding modes and affinities of quinolone derivatives within the active sites of biological targets, such as bacterial enzymes or protein receptors. globalresearchonline.netnih.gov This allows researchers to visualize key interactions and understand why certain structural modifications enhance or diminish activity. Building on this, Quantitative Structure-Activity Relationship (QSAR) studies are employed to develop mathematical models that correlate the chemical structure of compounds with their biological effects. biointerfaceresearch.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to guide the design of new quinoline (B57606) derivatives with improved potency. biointerfaceresearch.com
Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, assessing its stability and conformational changes over time, which provides a more realistic understanding of the binding event than static docking models. nih.gov In addition, computational tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial in the early stages of development. rsc.orgnih.gov These in silico ADMET assessments help to identify candidates with favorable pharmacokinetic profiles and low toxicity risks, reducing the likelihood of late-stage failures.
Bioengineering Methodologies for Enhanced Natural Product Production and Derivatization
The natural production of 2-alkyl-4-quinolones in microorganisms like Pseudomonas aeruginosa is orchestrated by a specific set of genes organized in the pqs operon (pqsA-E, pqsH, pqsL). nih.govresearchgate.net Understanding this biosynthetic pathway has paved the way for bioengineering and metabolic engineering approaches to produce these compounds in heterologous hosts, offering a sustainable and scalable alternative to chemical synthesis. nih.govlbl.gov
These bioengineering strategies are not limited to simply producing the natural compounds. They also open the door for producing novel derivatives through precursor-directed biosynthesis or by engineering the biosynthetic enzymes themselves to accept alternative substrates, leading to the creation of new quinolone structures that may not be easily accessible through traditional chemical synthesis.
Investigation of Synergistic Effects and Combination Studies with Other Bioactive Compounds
An exciting and clinically relevant area of research is the investigation of 2-hexyl-4aH-quinolin-4-one and its analogues in combination with other bioactive agents, particularly conventional antibiotics. This approach aims to identify synergistic interactions where the combined effect of the two compounds is greater than the sum of their individual effects. nih.gov Such combinations could potentially lower the required therapeutic dose of antibiotics, broaden their spectrum of activity, and combat the development of antimicrobial resistance. mdpi.com
Research has shown that targeting the AQ signaling pathway can enhance the efficacy of existing antibiotics. For instance, a dual inhibitor of the PQS quorum sensing pathway, when co-administered with the fluoroquinolone antibiotic ciprofloxacin (B1669076), significantly increased the susceptibility of P. aeruginosa biofilms to the antibiotic. researchgate.net This suggests that by disrupting bacterial communication, AQs or their inhibitors can render pathogens more vulnerable to traditional treatments. In a similar vein, some AQs have been found to sensitize bacteria to external stressors, including other antibiotics. proquest.com
Studies on newly synthesized quinoline derivatives have demonstrated that their minimum inhibitory concentration (MIC) values against various bacterial strains can be dramatically reduced when used in combination with standard reference drugs. nih.gov This potentiation of antibiotic activity highlights the potential of quinolones to act as antibiotic adjuvants—compounds that may have weak antimicrobial activity on their own but can boost the effectiveness of other antibiotics. Exploring these synergistic relationships is a key strategy in the ongoing effort to overcome the global challenge of antibiotic resistance. science.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
